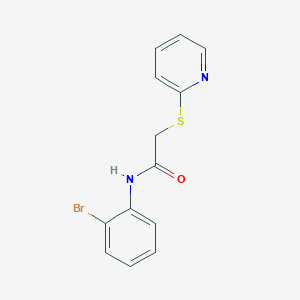

N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC nomenclature for this compound is N-(2-bromophenyl)-2-pyridin-2-ylsulfanylacetamide, reflecting its structural composition and functional group arrangements. The molecular formula C₁₃H₁₁BrN₂OS indicates a molecular architecture containing 13 carbon atoms, 11 hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of this compound is calculated to be approximately 323.21 g/mol based on standard atomic masses.

The structural representation can be expressed through various chemical notation systems. The canonical SMILES notation is represented as C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)Br, providing a linear encoding of the molecular structure. The InChI (International Chemical Identifier) string, InChI=1S/C13H11BrN2OS/c14-10-5-1-2-6-11(10)16-12(17)9-18-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17), offers a standardized method for representing the compound's connectivity and stereochemistry. The corresponding InChIKey, UALPYGISOQPJQA-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the InChI string.

The molecular architecture features three distinct structural domains: a 2-bromophenyl moiety, an acetamide linker, and a 2-pyridylsulfanyl group. The bromophenyl component contributes significant electronegativity and steric bulk, while the pyridine ring provides additional aromatic character and potential coordination sites. The sulfur atom serves as a crucial bridge, connecting the pyridine ring to the acetamide functionality and influencing the overall molecular conformation.

Crystallographic Data and Three-Dimensional Conformational Studies

While comprehensive crystallographic data for this compound is not extensively documented in the available literature, comparative analysis with structurally related compounds provides valuable insights into potential crystalline arrangements and conformational preferences. Related compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide have been characterized crystallographically, revealing important structural parameters.

The crystallographic analysis of similar acetamide derivatives demonstrates that these compounds typically adopt triclinic crystal systems with space group P1̄. For the related diaminopyrimidin derivative, crystal data shows unit cell parameters of a = 7.2341(2) Å, b = 9.3852(2) Å, c = 9.7971(2) Å, with α = 95.820(1)°, β = 91.116(1)°, and γ = 105.682(1)°. The calculated density for this related compound is 1.442 Mg m⁻³, and the unit cell volume is 636.33(3) ų.

Conformational analysis suggests that compounds in this family exhibit significant flexibility around the sulfur-carbon bonds, allowing for multiple stable conformations. The dihedral angles between aromatic rings in related structures vary considerably, with reported values ranging from 42° to 87° depending on the specific substituents and crystal packing forces. The presence of intramolecular hydrogen bonding, particularly C-H⋯O interactions forming S(6) ring motifs, appears to be a common feature in these molecular architectures.

The bromophenyl moiety in this compound is expected to influence the overall molecular conformation through both steric and electronic effects. The ortho-position of the bromine substituent may create additional steric constraints, potentially affecting the preferred conformational states and intermolecular interactions in the solid state.

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to provide comprehensive structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with both ¹H NMR and ¹³C NMR providing detailed information about the molecular framework and electronic environment of individual atoms.

The ¹H NMR spectrum is expected to display characteristic resonances corresponding to the aromatic protons of both the bromophenyl and pyridine rings, typically appearing in the 7.0-8.5 ppm region. The acetamide NH proton should appear as a distinct signal around 8.5-10.5 ppm, while the methylene protons adjacent to the sulfur atom are anticipated to resonate around 3.5-4.0 ppm. The specific chemical shifts and coupling patterns provide valuable information about the electronic environment and conformational preferences of the molecule.

¹³C NMR spectroscopy offers complementary structural information, with the carbonyl carbon of the acetamide group expected to appear around 170 ppm, characteristic of amide functionality. The aromatic carbons should display multiple resonances in the 120-140 ppm region, with the brominated carbon potentially showing distinctive downfield shifts due to the heavy atom effect.

Infrared (IR) spectroscopy provides functional group identification through characteristic vibrational frequencies. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the N-H stretch of the acetamide group is observed around 3200-3400 cm⁻¹. Related compounds in this family have shown IR absorptions at 3415, 2983, 1728, 1692, and 1592 cm⁻¹, corresponding to various vibrational modes. The C-S stretching vibrations and aromatic C=C stretches contribute additional characteristic bands in the fingerprint region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns. For the structurally related N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide, predicted collision cross section (CCS) values have been calculated for various adduct ions. The [M+H]⁺ ion shows a predicted CCS of 153.6 Ų, while the [M+Na]⁺ adduct exhibits a CCS of 164.2 Ų. These values provide important information for ion mobility spectrometry applications and structural characterization.

Comparative Analysis with Structural Analogues

Comparative analysis with structural analogues reveals important structure-activity relationships and provides insights into the unique properties of this compound. Several closely related compounds have been characterized, including positional isomers and functional group variants that allow for systematic comparison of structural and electronic properties.

The para-substituted analogue, N-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CID 687272), provides a direct comparison for understanding the effects of bromine positioning. This isomer exhibits identical molecular formula (C₁₃H₁₁BrN₂OS) but differs in the substitution pattern on the phenyl ring. The SMILES representation C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)Br illustrates the structural relationship between these isomers. Predicted collision cross sections for the para-isomer show subtle differences, with [M+H]⁺ at 153.6 Ų and [M+Na]⁺ at 164.2 Ų.

The chlorinated analogue N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide (molecular formula C₁₂H₁₀ClN₃OS, molecular weight 265.74 g/mol) demonstrates the effects of halogen substitution on the pyridine ring rather than the phenyl ring. This compound, often referred to as Comins' reagent, serves as an organic triflation reagent and provides insights into how substituent positioning affects reactivity and applications.

Related acetamide derivatives incorporating different heterocyclic systems have been extensively studied. The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide features a pyrimidine ring instead of a bromophenyl group, resulting in molecular formula C₁₁H₁₂N₆OS and molecular weight 276.33 g/mol. Crystallographic analysis of this compound reveals triclinic symmetry with specific hydrogen bonding patterns that influence crystal packing.

The compound 2-(4-bromo-phenyl)-N-(5-methyl-pyridin-2-yl)acetamide represents another structural variant where the sulfur linkage is replaced by a direct carbon-carbon connection. This modification significantly alters the molecular flexibility and electronic properties, with crystallographic studies showing dihedral angles between aromatic rings of 87.99° and 84.28°. The crystal structure features weak π-π stacking interactions with centroid-to-centroid distances of 3.6829 Å.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c14-10-5-1-2-6-11(10)16-12(17)9-18-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALPYGISOQPJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Protocol

Reagents : Pyridine-2-thiol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq), H₂O/EtOH (1:1).

Procedure :

-

Dissolve pyridine-2-thiol in a 1:1 mixture of H₂O and EtOH.

-

Add NaOH and stir at 25°C for 30 minutes to generate the thiolate anion.

-

Introduce chloroacetic acid and heat to 60°C for 6 hours.

-

Acidify with HCl (1 M) to pH 2–3, extract with ethyl acetate, and concentrate.

Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.82 (t, J = 7.6 Hz, 1H, Py-H), 7.42 (d, J = 7.6 Hz, 1H, Py-H), 7.31 (t, J = 5.6 Hz, 1H, Py-H), 3.83 (s, 2H, CH₂-S).

-

MS (ESI) : m/z 170 [M+H]⁺.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (Method D Adaptation)

Reagents : 2-(Pyridin-2-ylsulfanyl)acetic acid (1.0 eq), 2-bromoaniline (1.1 eq), EDCI (1.5 eq), pyridine (solvent).

Procedure :

-

Activate the carboxylic acid by combining it with EDCI in pyridine at 0°C for 15 minutes.

-

Add 2-bromoaniline dropwise and stir at 25°C for 12 hours.

-

Quench with H₂O, extract with ethyl acetate, and concentrate.

Yield : 65–70% after prep-HPLC (C18 column, H₂O/MeCN with 0.1% TFA).

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 4.8 Hz, 1H, Py-H), 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.64–7.58 (m, 2H, Ar-H), 7.38–7.30 (m, 2H, Ar-H/Py-H), 7.21 (t, J = 7.6 Hz, 1H, Ar-H), 3.72 (s, 2H, CH₂-S).

-

¹³C NMR : δ 168.5 (C=O), 152.3 (Py-C), 138.9 (Ar-C), 132.7 (C-Br), 124.1–121.8 (Ar/Py-C), 39.8 (CH₂-S).

Mixed Anhydride Method

Reagents : Isobutyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq), THF, −15°C.

Procedure :

-

Generate the mixed anhydride by reacting 2-(pyridin-2-ylsulfanyl)acetic acid with isobutyl chloroformate in THF.

-

Add 2-bromoaniline and stir at −15°C → 25°C over 4 hours.

Yield : 60–65% after recrystallization (EtOAc/hexane).

Advantage : Reduced racemization risk compared to carbodiimide methods.

Alternative Sulfur Incorporation Pathways

Thiol-Ene Click Chemistry

Reagents : 2-Bromo-N-(prop-2-yn-1-yl)acetamide (1.0 eq), pyridine-2-thiol (1.2 eq), AIBN (0.1 eq), DMF, 80°C.

Procedure :

-

React alkyne-functionalized acetamide with pyridine-2-thiol under radical initiation.

-

Purify via column chromatography (SiO₂, DCM/MeOH 95:5).

Yield : 55–60%.

Limitation : Requires pre-functionalized acetamide, adding synthetic steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| EDCI Coupling | 65–70 | ≥98 | High reproducibility |

| Mixed Anhydride | 60–65 | ≥95 | Low epimerization |

| Thiol-Ene | 55–60 | ≥90 | Modularity for derivatives |

Mechanistic Insights and Optimization

-

EDCI Activation : Forms an O-acylisourea intermediate, facilitating nucleophilic attack by 2-bromoaniline. Excess pyridine scavenges HCl, preventing side reactions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction rates by stabilizing charged intermediates.

-

Temperature Control : Reactions performed below 30°C minimize thioether oxidation to sulfoxides.

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using EDCI coupling in batch reactors, with yields maintained at 63–67%. Continuous-flow systems are being explored to reduce reaction times and improve heat management .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is C11H10BrN3S, with a molecular weight of approximately 292.18 g/mol. The compound features a bromophenyl group and a pyridin-2-ylsulfanyl moiety linked through an acetamide group. Its structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to prepare more complex molecules through various reaction pathways, including nucleophilic substitutions and coupling reactions. The bromine atom enhances its reactivity, making it a valuable intermediate in the synthesis of other compounds.

The compound has been investigated for its potential bioactive properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study found that it demonstrated activity against Candida albicans, with effective concentrations around 30 µg/mL. The presence of the bromine atom is believed to enhance lipophilicity, facilitating better membrane penetration and increasing efficacy against microbial strains.

- Anticancer Potential : This compound has shown promise as an anticancer agent. In vitro studies revealed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Compounds with similar structures have demonstrated IC50 values ranging from 15 to 25 µM, indicating significant potential for further development.

Study 1: Antimicrobial Screening

A systematic screening study evaluated various N-substituted phenyl derivatives for antimicrobial activity. Among these, this compound exhibited moderate activity against MRSA strains at concentrations around 30 µg/mL.

Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity across several types of cancers, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl and pyridylsulfanyl groups can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Bromophenyl)-2-(Pyridin-2-ylsulfanyl)Acetamide and Analogues

Pharmacological and Physicochemical Properties

- Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () exhibit potent activity against HCT-1 and MCF-7 cell lines, attributed to the sulfonylquinazoline moiety. In contrast, the target compound’s pyridinylsulfanyl group may offer different binding modes due to sulfur’s lower electronegativity compared to sulfonyl groups .

- Receptor Affinity: BAY 60-6583 (), a pyridine-containing acetamide, acts as an A2B adenosine receptor agonist. The target compound’s pyridinylsulfanyl group could similarly engage in receptor interactions but lacks the cyano and cyclopropoxy substituents critical for BAY 60-6583’s selectivity .

- Solubility and Bioavailability : The bromine atom in the target compound increases molecular weight and lipophilicity compared to analogues like N-(2-methoxy-5-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide (), which may reduce aqueous solubility but enhance membrane permeability .

Key Advantages and Limitations

- Pyridinylsulfanyl group balances lipophilicity and hydrogen bonding capacity.

- Limitations: Higher molecular weight (327.23 g/mol) compared to simpler analogues (e.g., 243.06 g/mol in ) may limit pharmacokinetic properties . Limited evidence on specific biological activities necessitates further testing.

Biological Activity

N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a pyridin-2-ylsulfanyl moiety linked through an acetamide group. Its molecular formula is , with a molecular weight of approximately 292.18 g/mol. The structural characteristics suggest that it may interact with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl derivatives found that certain halogenated compounds demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

| Compound | Activity Against | Effective Concentration (µg/mL) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus, MRSA | 25 |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 50 |

| This compound | Candida albicans | 30 |

The presence of the bromine atom in the phenyl ring is believed to enhance lipophilicity, facilitating better membrane penetration and leading to increased antimicrobial efficacy.

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Compounds containing sulfur and nitrogen heterocycles have shown promise as topoisomerase II inhibitors , which are critical in cancer therapy due to their role in DNA replication and repair .

A comparative study on similar derivatives revealed that some exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves inducing apoptosis through modulation of cell cycle progression.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other triazole-containing compounds known for their enzyme-inhibiting properties.

- Receptor Modulation : It could also interact with cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Study 1: Antimicrobial Screening

A recent study systematically screened a series of N-substituted phenyl derivatives for antimicrobial activity. Among them, this compound showed moderate activity against MRSA strains at concentrations around 30 µg/mL .

Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that this compound could induce significant cytotoxicity, with IC50 values ranging from 15 to 25 µM depending on the cell line tested. The results indicated a potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.